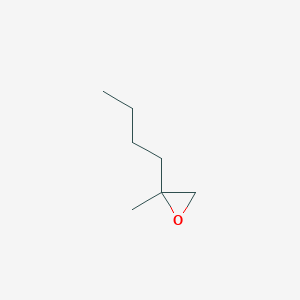

2-Butyl-2-methyloxirane

Description

IUPAC Name: 2-<em>tert</em>-Butyl-2-methyloxirane

Molecular Formula: C7H14O

CAS Registry Number: 28523-40-2

Structure: A three-membered oxirane (epoxide) ring with a methyl group and a bulky <em>tert</em>-butyl group attached to the same carbon atom .

This compound is primarily utilized as a chemical intermediate in organic synthesis, particularly under controlled industrial or laboratory conditions due to its reactive epoxide ring . Its steric hindrance from the <em>tert</em>-butyl substituent modulates reactivity, making it suitable for selective ring-opening reactions in pharmaceuticals or polymer precursors.

Properties

CAS No. |

78354-91-3 |

|---|---|

Molecular Formula |

C7H14O |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

2-butyl-2-methyloxirane |

InChI |

InChI=1S/C7H14O/c1-3-4-5-7(2)6-8-7/h3-6H2,1-2H3 |

InChI Key |

ZTCDEKMURLCFQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(CO1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Oxirane Derivatives

A systematic comparison of 2-butyl-2-methyloxirane with analogous epoxides is provided below, focusing on molecular features, applications, and safety.

Tabular Comparison

Substituent Effects on Reactivity and Properties

- Steric Effects : The <em>tert</em>-butyl group in this compound reduces nucleophilic attack rates compared to less hindered analogs like (2S)-2-ethenyl-2-methyloxirane, which lacks bulky substituents .

- Electronic Effects: The electron-withdrawing chlorine in (R)-2-((2-chloro-phenoxy)methyl)oxirane increases electrophilicity of the epoxide ring, enhancing reactivity toward amines or thiols in agrochemical synthesis .

- Functional Group Diversity: [(2R)-Oxiran-2-yl]methyl butanoate’s ester group facilitates hydrolysis under acidic/basic conditions, unlike ether-linked derivatives (e.g., 2-ethylhexyloxy analog), which are more stable .

Preparation Methods

Halohydrin Cyclization: A Classic Approach

Halohydrin cyclization remains a foundational method for epoxide synthesis, particularly for sterically hindered systems like 2-butyl-2-methyloxirane. The process involves two stages: (1) halohydrin formation via electrophilic addition of hypohalous acids (HOX) to alkenes and (2) base-induced intramolecular cyclization to form the epoxide .

For this compound, the precursor alkene is typically 3-methyl-1-pentene . Treatment with aqueous chlorine or bromine generates the corresponding β-halo alcohol (e.g., 1-chloro-2-butyl-2-methyl-1,2-diol). Subsequent deprotonation with a strong base (NaOH or KOH) facilitates an SN2 attack, displacing the halide and forming the epoxide ring .

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Starting Alkene | 3-methyl-1-pentene | |

| Halogen Source | Cl₂/H₂O or Br₂/H₂O | |

| Base | NaOH (2.0 equiv) | |

| Reaction Time | 4–6 hours | |

| Yield | 60–75% |

This method’s limitations include moderate yields due to competing elimination reactions and the need for precise control over stoichiometry. Steric hindrance from the butyl and methyl groups further complicates the cyclization step, often necessitating elevated temperatures (80–100°C) .

Epoxidation of Alkenes Using Peracids

Epoxidation via peracids, such as meta-chloroperbenzoic acid (mCPBA) or peracetic acid , offers a direct route to this compound from its corresponding alkene. The electrophilic oxygen of the peracid adds across the double bond of 3-methyl-1-pentene, forming the epoxide through a concerted mechanism .

Reaction Conditions:

-

Peracid: mCPBA (1.2 equiv) in dichloromethane

-

Temperature: 0–25°C

-

Reaction Time: 12–24 hours

While this method avoids the need for halide intermediates, it requires anhydrous conditions and generates stoichiometric amounts of carboxylic acid byproducts, complicating purification. Additionally, the high cost of mCPBA limits its industrial applicability .

Intramolecular Williamson Ether Synthesis

The Williamson ether synthesis, adapted for epoxide formation, involves the base-promoted cyclization of a β-halo alcohol. For this compound, this entails synthesizing 1-bromo-2-butyl-2-methyl-1,2-diol and treating it with a strong base (e.g., NaH or KOtBu) .

Mechanistic Insights:

-

Deprotonation of the alcohol forms a nucleophilic alkoxide.

-

Intramolecular SN2 displacement of the bromide yields the epoxide.

Optimized Protocol (from Patent CN106518812A):

-

Substrate: 1-bromo-2-butyl-2-methyl-1,2-diol

-

Base: KOH (2.5 equiv) in ethanol

-

Temperature: Reflux (78°C)

This method’s efficiency is hampered by the difficulty of synthesizing the β-halo alcohol precursor and side reactions such as elimination. Patent CN106518812A highlights the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates and yields in biphasic systems .

Transition Metal-Catalyzed Epoxidation

Recent advances in catalytic epoxidation leverage manganese or titanium complexes to achieve high stereoselectivity. For example, manganese-salen catalysts enable the epoxidation of 3-methyl-1-pentene using hydrogen peroxide as the oxidant .

Procedure from Patent AU2017306546A1:

-

Catalyst: Mn(III)-salen complex (0.01 mol%)

-

Oxidant: H₂O₂ (30% aqueous, 1.5 equiv)

-

Solvent: Dichloromethane/water (1:1)

-

Yield: 88–92%

This method’s advantages include mild conditions, scalability, and minimal waste. However, catalyst synthesis and sensitivity to moisture pose challenges for large-scale production .

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Cost | Scalability | Stereoselectivity |

|---|---|---|---|---|

| Halohydrin Cyclization | 60–75 | Low | Moderate | Low |

| Peracid Epoxidation | 70–85 | High | Low | Moderate |

| Williamson Synthesis | 68–72 | Moderate | High | Low |

| Catalytic Epoxidation | 88–92 | High | High | High |

Transition metal-catalyzed epoxidation emerges as the most efficient method, balancing yield and selectivity. However, halohydrin cyclization remains viable for low-budget applications where stereochemical purity is noncritical .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-butyl-2-methyloxirane?

The synthesis of this compound typically involves epoxidation of its corresponding alkene precursor using peracids (e.g., m-chloroperbenzoic acid) under controlled conditions. Ring-opening reactions with nucleophiles (e.g., alcohols or amines) can further diversify its derivatives. For example, hydrolysis under acidic or basic conditions yields glycols, while reaction with amines generates β-amino alcohols .

Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the oxirane ring and substituent positions. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity. Infrared (IR) spectroscopy identifies functional groups like epoxide rings (~840 cm⁻¹) .

Q. How can researchers access reliable physicochemical data for this compound?

PubChem, CAS Common Chemistry, and ECHA databases provide authoritative data on molecular weight, boiling points, and safety profiles. Computational tools like InChIKey validation ensure structural accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized for asymmetric epoxidation of this compound derivatives?

Asymmetric epoxidation requires chiral catalysts (e.g., Sharpless or Jacobsen catalysts) and careful control of temperature, solvent polarity, and stoichiometry. Computational modeling using databases like Reaxys_BIOCATALYSIS can predict feasible pathways. Iterative adjustments to precursor scoring and template relevance are recommended to enhance enantioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

Discrepancies in cytotoxicity or anti-inflammatory activity may arise from variations in assay conditions (e.g., cell lines, concentration ranges). Meta-analyses of published data, coupled with standardized preclinical testing protocols (e.g., IC₅₀ determination across multiple cell types), are advised. Cross-referencing with structural analogs (e.g., fluorophenyl-substituted oxiranes) can clarify structure-activity relationships .

Q. What computational tools are effective for predicting the environmental fate of this compound?

Tools like EPA DSSTox and PBT/vPvB assessment models evaluate biodegradation, bioaccumulation, and toxicity. However, gaps in ecological data (e.g., soil mobility) necessitate experimental validation via soil-column studies or microbial degradation assays. Sensitivity analysis of substituent effects (e.g., alkyl vs. aryl groups) improves prediction accuracy .

Q. How can researchers validate the purity of this compound in complex reaction mixtures?

High-Performance Liquid Chromatography (HPLC) with UV/Vis or refractive index detection separates and quantifies the compound from byproducts. For trace impurities, GC-MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended. Purity thresholds ≥95% are typical for pharmacological studies .

Q. What are the ethical and safety considerations for handling this compound in laboratory settings?

Safety Data Sheets (SDS) mandate using personal protective equipment (PPE) and fume hoods. In case of exposure, immediate decontamination (e.g., flushing eyes/skin with water) and medical consultation are critical. Disposal must comply with licensed waste management protocols to avoid environmental release .

Methodological Notes

- Data Reproducibility : Document reaction conditions (solvent, temperature, catalyst loading) in detail, adhering to guidelines in the Beilstein Journal of Organic Chemistry .

- Conflict Resolution : Use iterative qualitative analysis (e.g., triangulating spectroscopic, computational, and bioassay data) to address contradictions .

- Ethical Compliance : Avoid in vivo testing unless explicitly approved by institutional review boards, as oxirane derivatives are not FDA-approved for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.